(2-Chlorophenyl)(cycloheptyl)methanone
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Overview
Description
(2-Chlorophenyl)(cycloheptyl)methanone is an organic compound with the molecular formula C14H17ClO. It is a ketone derivative, characterized by the presence of a chlorophenyl group and a cycloheptyl group attached to a central carbonyl carbon. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(cycloheptyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chlorobenzoyl chloride with cycloheptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2-chlorobenzoyl chloride to a reactor containing cycloheptane and aluminum chloride. The reaction mixture is maintained at a controlled temperature to optimize yield and minimize side reactions. After the reaction is complete, the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(cycloheptyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of (2-chlorophenyl)(cycloheptyl)methanol.
Substitution: Formation of substituted derivatives such as 2-nitro- or 2-sulfo-chlorophenyl compounds.
Scientific Research Applications
(2-Chlorophenyl)(cycloheptyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(cycloheptyl)methanone involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds or other interactions with enzymes or receptors, influencing their activity. The chlorophenyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(cyclopentyl)methanone: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
(2-Chlorophenyl)(cyclohexyl)methanone: Contains a cyclohexyl group.
(2-Chlorophenyl)(cyclobutyl)methanone: Features a cyclobutyl group.
Uniqueness
(2-Chlorophenyl)(cycloheptyl)methanone is unique due to its larger cycloheptyl ring, which can influence its steric and electronic properties. This difference can affect its reactivity and interactions with other molecules, making it distinct from its smaller-ring analogs.
Properties
IUPAC Name |
(2-chlorophenyl)-cycloheptylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBVJNWMTNRMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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